molecular formula C12H8N2O B13838543 CID 90474479

CID 90474479

Cat. No.: B13838543
M. Wt: 196.20 g/mol
InChI Key: URZHMNQPTNKTCK-UHFFFAOYSA-N
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Description

Based on contextual references to oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and related compounds in Figure 1 of , CID 90474479 may belong to a class of marine-derived toxins characterized by polyketide backbones with methyl, hydroxyl, or other substituents influencing bioactivity .

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2

InChI Key

URZHMNQPTNKTCK-UHFFFAOYSA-N

Canonical SMILES

C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 90474479 with structurally or functionally analogous compounds, inferred from available evidence:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula Not explicitly stated C₃₃H₄₈O₉ C₃₄H₅₀O₉ C₃₂H₄₆O₉ C₃₂H₄₆O₉
Molecular Weight Not available 600.7 g/mol 614.7 g/mol 586.7 g/mol 586.7 g/mol
Key Structural Features Assumed polyketide Methyl and hydroxyl groups Additional methyl substitution Varied oxygenation pattern Epoxide or cyclic ether moiety
Bioactivity Hypothesized cytotoxic Inhibits protein phosphatases Enhanced membrane permeability Moderate cytotoxicity Synergistic toxicity with other toxins
Solubility Not reported Low aqueous solubility Improved lipid solubility Moderate in polar solvents Similar to oscillatoxin E
Synthetic Accessibility Not described Complex synthesis (marine extraction) Semi-synthetic modification Challenging isolation Requires advanced chromatography

Key Findings from Comparative Studies:

Bioactivity : Oscillatoxin D (CID 101283546) demonstrates potent enzyme inhibition, while this compound’s activity remains uncharacterized but may align with its structural relatives .

Synthetic Challenges : Isolation and synthesis of oscillatoxin derivatives require specialized techniques, such as vacuum distillation () or LC-MS for structural confirmation (), suggesting similar complexities for this compound .

Therapeutic Potential: Analogous compounds show promise in cancer research (e.g., cytotoxicity) and neurobiology (e.g., ion channel effects), areas where this compound might be explored .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 90474479?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Ensure specificity (e.g., "How does this compound interact with [specific receptor/enzyme] under [conditions]?"). Avoid vague terms and ensure measurability through defined variables (e.g., concentration, reaction kinetics) . Test the question for clarity and scope by piloting preliminary literature reviews .

Q. What are key considerations in designing experiments for this compound?

  • Methodological Answer :

  • Reproducibility : Document protocols meticulously, including synthesis routes, purity thresholds, and instrumentation (e.g., HPLC conditions, NMR parameters) .
  • Controls : Include negative/positive controls (e.g., solvent-only groups, known inhibitors) to isolate this compound's effects .
  • Data Collection : Use standardized templates for raw data recording to minimize errors .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder (e.g., "this compound AND pharmacokinetics"). Filter results by relevance and publication date .
  • Critical Appraisal : Evaluate sources for bias, sample size adequacy, and methodological rigor. Prioritize primary literature over reviews .
  • Gap Analysis : Identify understudied areas (e.g., "Limited data on this compound's metabolic pathways in vivo") .

Q. How to ensure ethical compliance in studies involving this compound?

  • Methodological Answer :

  • Safety Protocols : Adhere to institutional guidelines for handling hazardous chemicals (e.g., fume hood use, waste disposal) .
  • Data Integrity : Avoid selective reporting; disclose conflicts of interest .
  • Collaboration : Consult ethics boards if human/animal models are involved .

Advanced Research Questions

Q. How to address contradictions in experimental data for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare methodologies (e.g., solvent polarity, temperature gradients) across conflicting studies .
  • Statistical Validation : Apply multivariate analysis or bootstrapping to assess variability .
  • Triangulation : Cross-validate findings using alternative techniques (e.g., crystallography vs. molecular docking) .

Q. What strategies improve replicability of this compound studies?

  • Methodological Answer :

  • Detailed Reporting : Use checklists like ARRIVE for in vivo studies or MIAME for microarray data .
  • Open Science : Share raw data and code via repositories (e.g., Zenodo, GitHub) .
  • Collaborative Replication : Partner with independent labs to verify results .

Q. How to optimize interdisciplinary research on this compound?

  • Methodological Answer :

  • Framework Integration : Combine computational (e.g., QSAR modeling) and wet-lab techniques (e.g., enzyme assays) .
  • Terminology Harmonization : Define discipline-specific terms (e.g., "bioavailability" in pharmacology vs. chemistry) in a shared glossary .
  • Workflow Mapping : Use tools like Gantt charts to align timelines across teams .

Q. How to analyze complex datasets (e.g., omics) for this compound?

  • Methodological Answer :

  • Preprocessing : Normalize data (e.g., log2 transformation for RNA-seq) and remove outliers .
  • Machine Learning : Apply clustering algorithms (e.g., k-means) or neural networks to identify patterns .
  • Visualization : Use heatmaps or pathway diagrams to contextualize results .

Tables: Methodological Frameworks

FrameworkApplication to this compound ResearchEvidence Source
FINER Ensures questions are feasible (e.g., lab resources) and novel (e.g., unexplored binding sites)
PICO Structures hypotheses (e.g., "Compare this compound's efficacy vs. Drug X in Model Y")
ARRIVE Enhances reproducibility in animal studies (e.g., dosing regimens)

Key Recommendations

  • Peer Review : Pre-submission reviews by colleagues reduce errors in manuscripts .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Ethical Citation : Avoid citation bias; acknowledge prior work even if contradictory .

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